molecular formula C11H15N5O2S B14883529 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B14883529
M. Wt: 281.34 g/mol
InChI Key: RSUBSFHSJDEQPX-UHFFFAOYSA-N
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Description

5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex heterocyclic compound that features both imidazole and pyrazolo[1,5-a]pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the formation of the imidazole and pyrazolo[1,5-a]pyrazine rings followed by their subsequent coupling. One common approach is to start with the synthesis of the imidazole ring through the cyclization of amido-nitriles under mild conditions . The pyrazolo[1,5-a]pyrazine ring can be synthesized via a similar cyclization process involving appropriate precursors . The final step involves the sulfonylation of the imidazole ring and its coupling with the pyrazolo[1,5-a]pyrazine ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, tert-butyl hydroperoxide (TBHP)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole or pyrazolo[1,5-a]pyrazine derivatives

    Substitution: Substituted imidazole or pyrazolo[1,5-a]pyrazine derivatives

Mechanism of Action

The mechanism of action of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the combination of both imidazole and pyrazolo[1,5-a]pyrazine moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N5O2S

Molecular Weight

281.34 g/mol

IUPAC Name

5-(1,2-dimethylimidazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C11H15N5O2S/c1-9-13-11(8-14(9)2)19(17,18)15-5-6-16-10(7-15)3-4-12-16/h3-4,8H,5-7H2,1-2H3

InChI Key

RSUBSFHSJDEQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCN3C(=CC=N3)C2

Origin of Product

United States

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